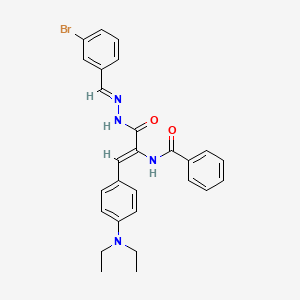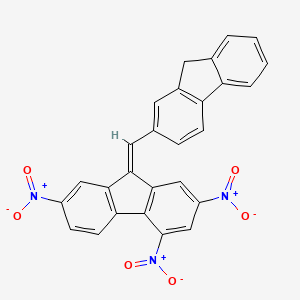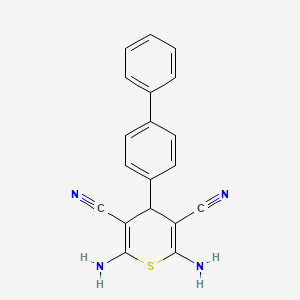![molecular formula C16H16N4O4 B11561705 N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11561705.png)
N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy-nitrophenyl group and a methylphenylamino group connected through an acetohydrazide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-hydroxy-4-nitrobenzaldehyde and 2-methylphenylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial methods would likely incorporate advanced purification techniques, such as chromatography, to achieve the required purity standards.
化学反应分析
Types of Reactions
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound forms hydrogen bonds with key amino acid residues in the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .
相似化合物的比较
Similar Compounds
- N’-[(4-Hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives
Uniqueness
N’-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively inhibit COX-2 while sparing COX-1 makes it a promising candidate for developing safer anti-inflammatory drugs .
属性
分子式 |
C16H16N4O4 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC 名称 |
N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C16H16N4O4/c1-11-4-2-3-5-13(11)17-10-16(22)19-18-9-12-6-7-14(20(23)24)15(21)8-12/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+ |
InChI 键 |
GNWFMLYQMAEZCI-GIJQJNRQSA-N |
手性 SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
规范 SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11561631.png)
![2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B11561638.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B11561651.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B11561675.png)
![4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B11561681.png)
![3-methyl-N-(4-{[4-(undecylcarbamoyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B11561684.png)
![N'-{(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B11561689.png)
![5-Methyl-4-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B11561690.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11561692.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11561693.png)
![1-[4-(Decyloxy)phenyl]-3-(4-phenylbutyl)urea](/img/structure/B11561695.png)
